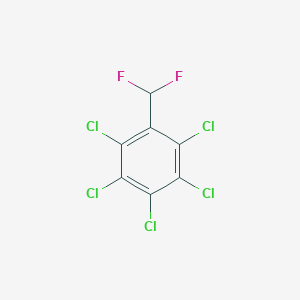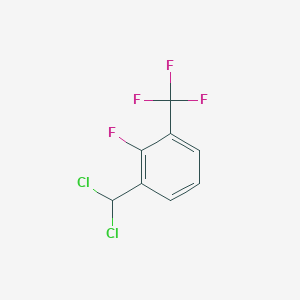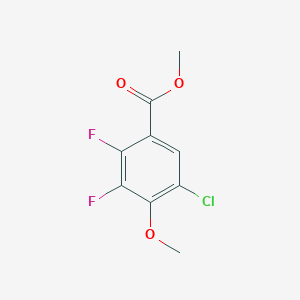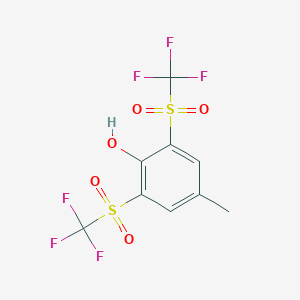
1,1-Bis(fluoromethyl)-2-oxopentylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(fluoromethyl)-2-oxopentylamine, also known as FMOPA, is an important organic compound used in a variety of scientific applications. It is a heterocyclic amine compound, containing both a carbon and a nitrogen atom in its ring structure. FMOPA is known for its unique properties, such as its high stability, low volatility, and low toxicity. In addition, it has been found to be an effective catalyst in a variety of chemical reactions.
科学的研究の応用
1,1-Bis(fluoromethyl)-2-oxopentylamine has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, including peptides and cyclic peptides. In addition, it has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and hydrocarbons. Furthermore, it has been used to study the structure and dynamics of proteins and other biological molecules.
作用機序
The mechanism of action of 1,1-Bis(fluoromethyl)-2-oxopentylamine is not fully understood, but it is known to act as a catalyst in a variety of chemical reactions. It is believed to act by forming a complex with the substrate, which then facilitates the reaction. In addition, this compound has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known to be a potent inhibitor of certain enzymes involved in drug metabolism, such as cytochrome P450. In addition, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
1,1-Bis(fluoromethyl)-2-oxopentylamine has several advantages for use in lab experiments. It is highly stable and has a low volatility, making it suitable for use in a variety of reactions. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that this compound is not soluble in water, so it must be dissolved in an appropriate solvent before use.
将来の方向性
The potential applications of 1,1-Bis(fluoromethyl)-2-oxopentylamine are vast, and there are many future directions for research in this area. One possible future direction is the development of new catalysts based on this compound for use in a variety of chemical reactions. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments. Furthermore, this compound could be used to study the structure and dynamics of proteins and other biological molecules, which could lead to a better understanding of the molecular basis of disease. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments for a variety of conditions.
合成法
1,1-Bis(fluoromethyl)-2-oxopentylamine can be synthesized in a two-step process. The first step involves the reaction of 1-fluoromethyl-2-oxopropanal with ammonia in the presence of a suitable catalyst, such as palladium or copper. This reaction yields 1-fluoromethyl-2-oxopentylamine, which can then be further converted to this compound through a second reaction with a halogenating agent. This second reaction yields this compound, which is the desired product.
特性
IUPAC Name |
3-(1,3-difluoropropan-2-yloxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2NO/c7-4-6(5-8)10-3-1-2-9/h6H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRLZOMZUHWTLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(CF)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

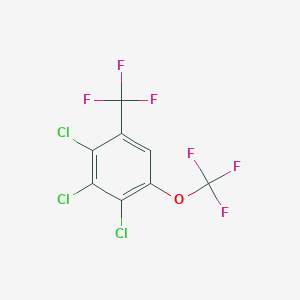


![1,1'-[(3,3,4,4,5,5-Hexafluoro-1-cyclopentene-1,2-diyl)bis(oxy)]bis[3,5-bis(trifluoromethyl)-benzene](/img/structure/B6311651.png)
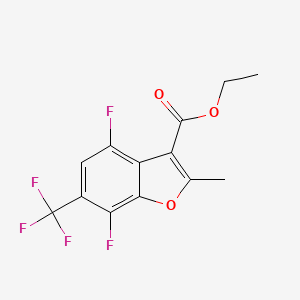
![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)
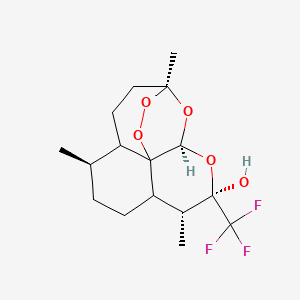
![7-Chloro-2,2,3-trifluoro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine](/img/structure/B6311693.png)
